2-(4-Piperidylmethoxy)benzothiazole
Overview
Description
2-(4-Piperidylmethoxy)benzothiazole is a chemical compound with the molecular formula C13H16N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a piperidine moiety through a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylmethoxy)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-piperidylmethanol under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidylmethoxy)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Piperidylmethoxy)benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Piperidylmethoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with various cellular components, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the piperidine moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the piperidine moiety.
2-(2-Hydroxyphenyl)benzothiazole: Features a hydroxy group on the phenyl ring.
Uniqueness
2-(4-Piperidylmethoxy)benzothiazole is unique due to its combination of the benzothiazole ring and the piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGQBLNFLXVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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